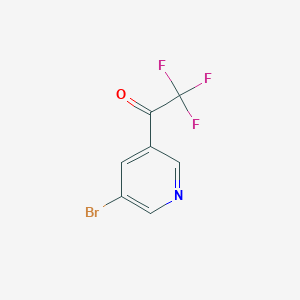

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALOWJQZHSEOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743196 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-44-9 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: A Key Building Block for Pharmaceutical Discovery

Abstract

This technical guide provides a comprehensive and experimentally validated pathway for the synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone, a pivotal fluorinated building block in contemporary drug discovery and development. The strategic incorporation of a trifluoromethyl ketone moiety onto a bromopyridine scaffold offers medicinal chemists a versatile platform for generating novel molecular entities with potentially enhanced metabolic stability, binding affinity, and bioavailability. This document delves into the mechanistic underpinnings, provides a detailed step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated functional groups, the trifluoromethyl ketone (TFMK) moiety has garnered significant attention. TFMKs are potent electrophiles and can act as transition-state analog inhibitors of various enzymes, particularly serine, cysteine, and metalloproteases. Furthermore, the trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability, contributing to improved oral bioavailability and a longer duration of action.

The target molecule, this compound, combines the advantageous features of a TFMK with the versatile synthetic handle of a bromine atom on a pyridine ring. The pyridine core is a prevalent scaffold in numerous approved drugs, and the bromine atom allows for further structural elaboration through a variety of cross-coupling reactions. This makes the title compound a highly valuable intermediate for the synthesis of a diverse range of potential therapeutic agents.

Proposed Synthetic Pathway: A Regioselective Grignard Approach

The most logical and efficient synthetic route to this compound commences with the commercially available 3,5-dibromopyridine. The cornerstone of this strategy is a regioselective bromine-magnesium exchange at the C-3 position, followed by a nucleophilic acyl substitution with a suitable trifluoroacetylating agent.

The choice of the Grignard reagent for the halogen-metal exchange is critical for achieving the desired regioselectivity. Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, is particularly effective for this purpose.[1][2] The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, enhancing its reactivity and facilitating the exchange at lower temperatures, which in turn improves the functional group tolerance and selectivity of the reaction.[2] The bromine at the 3-position of 3,5-dibromopyridine is more susceptible to this exchange due to the electronic effects of the pyridine nitrogen.

The subsequent reaction of the generated 5-bromo-3-pyridylmagnesium chloride with an electrophile, in this case, ethyl trifluoroacetate, proceeds via a nucleophilic addition-elimination mechanism to furnish the desired trifluoromethyl ketone.

Visualizing the Synthetic Workflow

Sources

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone CAS number 1427443-46-9

An In-Depth Technical Guide to 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1427443-46-9)

Executive Overview

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, incorporating a synthetically versatile bromopyridine core and an electronically significant trifluoromethyl ketone moiety, offers a dual platform for molecular elaboration. The pyridine ring is a privileged scaffold in countless pharmaceuticals, while the trifluoromethyl group is a key bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and strategic applications, designed for scientists engaged in the development of novel chemical entities.

Physicochemical Properties & Characterization

The compound is typically handled in its free base or as a more stable hydrochloride salt.[1][2] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1427443-46-9 (Free Base) | - |

| CAS Number | 1883347-28-1 (HCl Salt) | [1][2][3] |

| Molecular Formula | C₇H₃BrF₃NO | [2] |

| Molecular Weight | 268.01 g/mol (Free Base) | - |

| Molecular Weight | 290.47 g/mol (HCl Salt) | [2] |

| Appearance | Expected to be a solid at room temperature. | - |

| Storage | Inert atmosphere, 2-8°C, keep dry. | [2] |

Spectroscopic Characterization: While specific spectra for the free base are not widely published, characterization would rely on standard techniques:

-

¹H NMR: Would show characteristic signals for the three distinct aromatic protons on the pyridine ring.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group would be the most prominent feature.

-

¹³C NMR: Signals for the seven carbon atoms, including the carbonyl carbon and the carbon attached to the fluorine atoms, would be observed.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br).

Synthesis and Manufacturing Pathway

The synthesis of trifluoromethyl ketones often involves the introduction of a trifluoromethyl nucleophile to a carbonyl precursor, such as an ester or an acid chloride. A highly effective and modern approach utilizes fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source.[4][5]

The logical precursor for this compound is an ester derivative of 5-bromonicotinic acid, such as methyl 5-bromonicotinate.

Caption: Synthetic route via nucleophilic trifluoromethylation.

Protocol 1: Synthesis via Nucleophilic Trifluoromethylation of a Pyridyl Ester

This protocol is a representative procedure based on established methods for the trifluoromethylation of esters using fluoroform.[4][5]

Materials:

-

Methyl 5-bromonicotinate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Triglyme, anhydrous

-

Fluoroform (HCF₃) gas

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a gas inlet, add methyl 5-bromonicotinate (1.0 equiv) and anhydrous triglyme.

-

Inert Atmosphere: Purge the flask with argon and cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Base Addition: Add a solution of KHMDS (2.5 equiv) in THF dropwise to the stirred solution, maintaining the internal temperature below -35 °C.

-

Trifluoromethylation: Bubble fluoroform (HCF₃) gas through the reaction mixture for 1-2 hours at -40 °C. The causality here is critical: KHMDS deprotonates fluoroform to generate the highly nucleophilic "naked" CF₃⁻ anion, which readily attacks the ester carbonyl.[5]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at -40 °C until the mixture is acidic (pH ~2-3).

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The molecule's true value lies in its capacity for divergent synthesis, enabling the creation of diverse compound libraries from a single, advanced intermediate.

Caption: Key reaction pathways for synthetic diversification.

A. Reactions at the Bromopyridine Ring: Cross-Coupling

The C-Br bond at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds, serving as a primary strategy for lead optimization.

i. Suzuki-Miyaura Coupling (C-C Bond Formation) This reaction is used to introduce aryl or heteroaryl substituents, a common tactic in medicinal chemistry to probe for additional binding interactions with a biological target.

Protocol 2: Representative Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.2 equiv)

-

Pd(PPh₃)₄ or other suitable palladium catalyst (e.g., 5 mol%)[6]

-

Sodium carbonate (2.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

Reactor Setup: To a reaction vial, add the bromopyridine starting material, the arylboronic acid, sodium carbonate, and the palladium catalyst.

-

Inert Atmosphere: Seal the vial and purge with argon for 10-15 minutes.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The choice of catalyst, base, and solvent is crucial and often requires optimization for specific substrates.[7]

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

ii. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction introduces primary or secondary amines, which can act as hydrogen bond donors or acceptors, significantly altering the pharmacological profile of a molecule.[8] The use of modern, bulky phosphine ligands is often necessary for efficient coupling with electron-deficient pyridine rings.[9]

iii. Sonogashira Coupling (C-C Bond Formation) This allows for the introduction of terminal alkynes, which can be further functionalized or used as rigid linkers in drug design.

B. Reactions at the Trifluoromethyl Ketone

The trifluoromethyl ketone (TFMK) is a potent electrophile and a stable chemical handle.

i. Reduction to Trifluoromethyl Alcohol The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This transformation is significant because the resulting alcohol has a different stereoelectronic profile and hydrogen bonding capability compared to the parent ketone.

ii. Formation of Hydrates and Hemiketals The strong electron-withdrawing nature of the CF₃ group makes the ketone carbonyl highly electrophilic, causing it to readily form stable, neutral hydrates in the presence of water or hemiketals with alcohols. This property is exploited in the design of covalent enzyme inhibitors, where the ketone reacts with a nucleophilic residue (e.g., serine or cysteine) in an enzyme's active site.[10]

Applications in Drug Discovery

This compound is not an end-product but a strategic intermediate. Its utility stems from the convergence of several desirable features for modern drug discovery programs.

-

Scaffold Hopping and Library Synthesis: The divergent reactivity allows for the rapid synthesis of hundreds of analogs from a common core, enabling efficient structure-activity relationship (SAR) studies.

-

Metabolic Stability: The trifluoromethyl group is often used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[11]

-

Enhanced Binding Affinity: The lipophilicity and electronic properties of the CF₃ group can lead to improved binding interactions with protein targets.

-

Privileged Structures: The 3,5-disubstituted pyridine motif is present in numerous approved drugs and clinical candidates, making this a valuable scaffold for building novel therapeutics.[12] Its derivatives could be explored in areas such as oncology, infectious diseases, and neuroscience.[13][14][15]

Safety, Handling, and Storage

As a halogenated and fluorinated organic compound, this compound and its derivatives should be handled with appropriate care.

-

Hazard Profile: While specific data for this exact compound is limited, analogous bromopyridines and trifluoromethyl ketones are often classified as irritants and may be harmful if swallowed or absorbed through the skin.[16] Assume the compound causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][18]

Conclusion

This compound stands out as a high-value, versatile building block for chemical and pharmaceutical research. Its well-defined reactive sites—the C-Br bond for cross-coupling and the electrophilic trifluoromethyl ketone for nucleophilic attack or covalent modification—provide a robust platform for the systematic exploration of chemical space. For drug discovery professionals, this intermediate offers an efficient starting point for the synthesis of sophisticated molecular architectures aimed at challenging biological targets.

References

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journal of Organic Chemistry. [Link]

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journals. [Link]

-

This compound hydrochloride [1883347-28-1] . Chemsigma. [Link]

-

Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry. [Link]

-

Singh, U., et al. (2025). Methods for the synthesis of 2‐trifluoromethyl pyridines . ResearchGate. [Link]

-

Ghosh, A., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones . BORIS Portal - Universität Bern. [Link]

-

Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development. [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application . Chemical Communications. [Link]

-

This compound hydrochloride . Beijing Innochem. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

-

Tundel, R. E., et al. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . Organic Letters. [Link]

-

Benzylamine | CAS#:100-46-9 . Chemsrc. [Link]

- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Al-Warhi, T., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies . Scientific Reports. [Link]

-

Benzylamine CAS 100-46-9 Manufacturers, Suppliers, Factory . Home Sunshine Pharma. [Link]

-

Gulea, M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines . Beilstein Journal of Organic Chemistry. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.

-

Chemical Properties of N-Benzylformamide (CAS 6343-54-0) . Cheméo. [Link]

-

Khan, I., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds . Current Organic Chemistry. [Link]

-

Zhang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine . Molecules. [Link]

-

Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues . ACS Chemical Neuroscience. [Link]

-

Smith, C. R., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits . RSC Medicinal Chemistry. [Link]

Sources

- 1. This compound hydrochloride | 1883347-28-1 [amp.chemicalbook.com]

- 2. 1883347-28-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound hydrochloride [1883347-28-1] | Chemsigma [chemsigma.com]

- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Buy 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone | 2231674-22-7 [smolecule.com]

- 12. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine [mdpi.com]

- 13. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 17. echemi.com [echemi.com]

- 18. Trimethylsilyl polyphosphate Polyphosphoric acid trimethylsilyl ester 40623-46-9 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Synthesis and Structural Context

A plausible synthetic route to 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone involves the reaction of a suitable organometallic derivative of 3,5-dibromopyridine with a trifluoroacetylating agent. For instance, a selective lithium-halogen exchange at the 3-position of 3,5-dibromopyridine, followed by quenching with a trifluoroacetic acid derivative, would yield the target compound. Purity of the final product is paramount for accurate spectroscopic analysis, and purification would typically be achieved through column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine atom, and the trifluoroacetyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.9 - 9.1 | Doublet of doublets (dd) or triplet (t) | J ≈ 2.0, 0.5 Hz | Located between the nitrogen and the trifluoroacetyl group, this proton is expected to be the most deshielded. It will show a small meta-coupling to H-6 and a smaller para-coupling to H-4. |

| H-6 | 8.7 - 8.9 | Doublet of doublets (dd) or triplet (t) | J ≈ 2.0, 2.0 Hz | Situated between the nitrogen and the bromine atom, this proton is also significantly deshielded. It will exhibit meta-coupling to both H-2 and H-4. |

| H-4 | 8.3 - 8.5 | Triplet (t) or multiplet (m) | J ≈ 2.0 Hz | This proton is positioned between the bromine and the trifluoroacetyl group. It will show meta-coupling to H-2 and H-6. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and the single residual peak at 7.26 ppm. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, with a residual peak around 2.50 ppm. The choice of spectrometer field strength (e.g., 400 or 500 MHz) will influence the resolution of the multiplets; higher fields provide better separation of coupled signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the highly electronegative fluorine atoms, the carbonyl carbon and the trifluoromethyl carbon will exhibit characteristic quartet splitting in the proton-decoupled spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |

| C=O | 175 - 180 | Quartet (q) | J ≈ 35 - 40 Hz | The carbonyl carbon is deshielded and directly bonded to the trifluoromethyl group, resulting in a characteristic quartet due to two-bond C-F coupling. |

| C-5 | 120 - 125 | Singlet (s) | - | This carbon is directly attached to the bromine atom, leading to a chemical shift in this range. |

| C-3 | 130 - 135 | Singlet (s) | - | The carbon bearing the trifluoroacetyl group will be deshielded. |

| C-2 | 152 - 155 | Singlet (s) | - | Adjacent to the nitrogen atom, this carbon is significantly deshielded. |

| C-6 | 150 - 153 | Singlet (s) | - | Also adjacent to the nitrogen, this carbon is deshielded. |

| C-4 | 140 - 145 | Singlet (s) | - | The chemical shift of this carbon is influenced by the adjacent bromine and trifluoroacetyl groups. |

| CF₃ | 115 - 120 | Quartet (q) | J ≈ 285 - 295 Hz | The trifluoromethyl carbon shows a strong one-bond C-F coupling, resulting in a prominent quartet. |

Self-Validating Protocol: To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment should be performed. DEPT-135 will show CH carbons as positive signals, while CH₂ carbons would appear as negative signals (absent in this molecule), and quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -CF₃ | -70 to -80 | Singlet (s) | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single, intense peak. The chemical shift is referenced to an external standard, typically CFCl₃. |

Expertise in Practice: The chemical shift of the trifluoromethyl group is sensitive to the electronic environment. The electron-withdrawing nature of the pyridyl ring will influence the precise chemical shift.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.

Expected Molecular Ion: The key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺ (with ⁷⁹Br): m/z 268.9

-

[M+2]⁺ (with ⁸¹Br): m/z 270.9

Key Fragmentation Pathways:

-

Loss of CF₃: A significant fragment will likely correspond to the loss of the trifluoromethyl radical, leading to the [M-CF₃]⁺ ion. This will also appear as an isotopic doublet.

-

m/z 200 (with ⁷⁹Br)

-

m/z 202 (with ⁸¹Br)

-

-

Loss of COCF₃: Fragmentation of the entire trifluoroacetyl group will result in the bromopyridyl cation.

-

m/z 156 (with ⁷⁹Br)

-

m/z 158 (with ⁸¹Br)

-

-

Loss of Br: Loss of the bromine radical from the molecular ion will produce a peak at m/z 190.

Trustworthiness of Data: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| C=O Stretch | 1710 - 1730 | Strong | The carbonyl group of the trifluoromethyl ketone will show a strong absorption in this region. The electronegative trifluoromethyl group increases the frequency compared to a simple aromatic ketone. |

| C-F Stretch | 1100 - 1300 | Strong, multiple bands | The carbon-fluorine bonds of the trifluoromethyl group will give rise to several strong absorption bands in the fingerprint region. |

| Aromatic C=C and C=N Stretches | 1550 - 1600 | Medium to Strong | These bands are characteristic of the pyridine ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | These absorptions correspond to the stretching vibrations of the C-H bonds on the pyridine ring. |

Experimental Workflow Visualization:

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, MS, and IR spectroscopy and by comparing the predicted data with experimentally obtained spectra, researchers can confidently verify the structure and purity of this important chemical entity. The detailed rationale behind the expected spectral features serves as a valuable resource for scientists working in drug discovery and development.

References

A Technical Guide to 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Medicinal Chemistry Significance

This guide provides an in-depth technical overview of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone, a fluorinated heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. While a definitive crystal structure is not publicly available, this document elucidates its synthetic pathway, methods for structural characterization, and the profound implications of its constituent moieties—the 5-bromopyridine core and the trifluoromethyl ketone group—on its potential as a versatile building block for novel therapeutics.

Introduction: A Molecule of Strategic Importance

This compound emerges at the intersection of two powerful concepts in modern drug design: the privileged nature of the pyridine scaffold and the transformative impact of fluorine substitution. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key biological interactions.[1] The bromine atom at the 5-position acts as a versatile synthetic handle, enabling a wide array of late-stage functionalizations through well-established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2][3] This allows for the systematic exploration of chemical space to optimize pharmacological properties.

Concurrently, the trifluoromethyl (CF₃) group has become a cornerstone of contemporary medicinal chemistry.[4] Its incorporation into a molecule can dramatically enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate electronic properties to fine-tune binding affinity with biological targets.[5][6] The trifluoromethyl ketone (TFMK) moiety, in particular, is a potent electrophile and can act as a bioisostere or a covalent warhead for enzyme inhibition, notably in serine and cysteine proteases.[7][8] The convergence of these features makes this compound a high-value intermediate for constructing complex and potent bioactive agents.

Synthesis and Characterization

The synthesis of aryl trifluoromethyl ketones is a well-established field in organic chemistry. A robust and widely applicable method involves the reaction of an organometallic reagent derived from an aryl halide with a suitable trifluoroacetylating agent.

Proposed Synthetic Pathway: Grignard-Mediated Trifluoroacetylation

A logical and efficient route to synthesize this compound involves a Grignard reaction. The process begins with the formation of a Grignard reagent from 3,5-dibromopyridine, followed by a nucleophilic acyl substitution with a trifluoroacetylating agent like ethyl trifluoroacetate or trifluoroacetic anhydride.[9][10] The selective formation of the Grignard reagent at the 3-position is favored due to the electronic effects of the pyridine nitrogen.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Exemplary)

-

Step 1: Grignard Reagent Formation. To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq.) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 3,5-dibromopyridine (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 2: Trifluoroacetylation. Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trifluoroacetic anhydride (TFAA) (1.2 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.[11]

-

Step 3: Work-up and Purification. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 4: Purification. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid or oil.

Structural Characterization

Given the absence of a public crystal structure, confirmation of the compound's identity relies on a combination of standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (δ 8.0-9.5 ppm) showing three distinct signals corresponding to the pyridine ring protons. The signals are expected to exhibit characteristic meta and para couplings. |

| ¹³C NMR | Signals for the pyridine ring carbons, with the carbon attached to the bromine being deshielded. A characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) and a signal for the carbonyl carbon (~180-190 ppm). |

| ¹⁹F NMR | A single sharp singlet in the typical range for a CF₃ group attached to a carbonyl (~ -70 to -80 ppm). |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the ketone (~1700-1730 cm⁻¹). Strong C-F stretching bands (~1100-1300 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands. |

| Mass Spec (EI/ESI) | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. Fragmentation patterns showing the loss of CF₃ and other characteristic fragments. |

Theoretical Structural Analysis & Molecular Properties

In the absence of empirical crystallographic data, we can infer the likely structural attributes and intermolecular interactions based on first principles and the known behavior of its functional components.

The molecule's geometry will be dictated by the planar pyridine ring and the tetrahedral arrangement around the trifluoromethyl group. The ketone linker allows for some rotational freedom, influencing the overall conformation. In a solid-state (crystalline) form, the packing would be governed by a network of non-covalent interactions crucial for its physical properties and potential receptor binding.

Caption: Key structural features and their potential intermolecular interactions.

-

Halogen Bonding: The bromine atom possesses an electropositive region (σ-hole) on its outer surface, allowing it to act as a halogen bond donor. It can engage in favorable interactions with Lewis bases, such as the nitrogen atom of an adjacent pyridine ring or other electron-rich atoms.

-

Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor and can interact with weak C-H donors in the crystal lattice, influencing the packing arrangement.

-

Dipole-Dipole Interactions: Both the ketone and the trifluoromethyl group are highly polarized. The strong dipoles associated with the C=O and C-F bonds will lead to significant dipole-dipole interactions, which are expected to play a major role in the crystal packing and contribute to a higher melting point.

Significance and Applications in Drug Development

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of new chemical entities (NCEs).

The 5-Bromopyridine Moiety: A Gateway to Complexity

The bromine atom serves as a key functional group for diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern pharmaceutical synthesis.[12] This allows for the efficient and modular introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, coupling with various boronic acids (Suzuki coupling) can be used to explore interactions with specific pockets in a target protein.[13]

The Trifluoromethyl Ketone Group: A Privileged Pharmacophore

The TFMK group is more than just a structural component; it is a potent pharmacophore with several key advantages in drug design:[4]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase a drug's half-life and bioavailability.

-

Enhanced Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic and dipole interactions with amino acid residues in a protein's active site, thereby increasing binding affinity.

-

Covalent Inhibition: The carbonyl carbon of a TFMK is highly electrophilic due to the strong electron-withdrawing effect of the CF₃ group. This enables it to be attacked by nucleophilic residues like serine or cysteine in an enzyme's active site, forming a stable hemiacetal or hemithioketal adduct.[8] This mechanism of covalent inhibition can lead to highly potent and long-acting drugs.

-

Hydrate Stability: In aqueous environments, TFMKs can exist in equilibrium with their hydrate form. This hydrated species can mimic the tetrahedral transition state of peptide bond hydrolysis, making TFMKs effective transition-state analog inhibitors of proteases.[7]

Conclusion

While the definitive three-dimensional structure of this compound from single-crystal X-ray analysis remains to be reported, its molecular architecture represents a strategic amalgamation of highly desirable features for modern drug discovery. The synthetic accessibility, coupled with the proven utility of both the bromopyridine handle for diversification and the trifluoromethyl ketone group for enhancing pharmacokinetic and pharmacodynamic properties, establishes this compound as a valuable intermediate. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this molecule in the rational design of the next generation of targeted therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Available at: [Link]

-

Karak, M., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PLoS ONE, 13(10), e0205381. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Available at: [Link]

-

Stash, J., & Paul, J. J. (2019). Synthesis of functionalized polypyridyl ligands using Suzuki coupling. Morressier. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Raza, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1013. Available at: [Link]

-

Chen, L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(3), 707-710. Available at: [Link]

- Google Patents. (2017). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Al-Bogami, A. S., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoroacetic anhydride. Available at: [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 10. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 11. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of functionalized polypyridyl ligands using Suzuki coupling [morressier.com]

Reactivity and Stability of Bromopyridine Trifluoromethyl Ketones: A Strategic Guide for Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopyridine trifluoromethyl ketones represent a class of exceptionally versatile building blocks in contemporary medicinal and agrochemical research. The strategic combination of a trifluoromethyl ketone (TFMK) moiety—a potent enzyme inhibitor and metabolic modulator—with a bromopyridine scaffold—a key handle for synthetic diversification—creates a powerful platform for the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of the unique reactivity and stability profiles of these compounds. We will dissect the intricate interplay between the highly electrophilic ketone and the synthetically versatile C-Br bond, offering field-proven insights into navigating the chemoselective challenges and unlocking the full synthetic potential of this privileged scaffold. This document moves beyond simple protocols to explain the underlying causality of experimental choices, empowering researchers to design robust, efficient, and predictable synthetic routes.

Introduction: The Strategic Value of a Bifunctional Scaffold

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has elevated the importance of fluorine chemistry in drug design. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry, prized for its ability to increase metabolic stability, enhance binding affinity, and modulate lipophilicity. When incorporated as a trifluoromethyl ketone (TFMK), it serves as a powerful, non-covalent mimic of the tetrahedral transition state in enzymatic reactions, making it a privileged motif in inhibitor design.

Parallel to this, the bromopyridine unit is a workhorse in synthetic chemistry. The bromine atom serves as a versatile linchpin for a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the systematic exploration of chemical space around a core structure.

The fusion of these two functionalities into a single molecule, the bromopyridine trifluoromethyl ketone, creates a bifunctional building block of immense strategic value. It presents chemists with a choice of two orthogonal reactive handles, allowing for sequential and highly controlled molecular elaboration. However, this versatility also introduces a significant challenge: chemoselectivity. This guide aims to provide a comprehensive framework for understanding and mastering the reactivity of this scaffold, ensuring its effective deployment in drug discovery and development pipelines.

Core Physicochemical Properties: Stability and Electronic Profile

A foundational understanding of the inherent properties of the TFMK and bromopyridine moieties is critical to predicting their behavior in a synthetic context.

The Trifluoromethyl Ketone: An Electrophilic Powerhouse

The primary characteristic of the TFMK is its exceptionally high electrophilicity, a direct consequence of the potent electron-withdrawing nature of the adjacent CF₃ group. This electronic feature governs its stability and reactivity.

-

Hydration and Hemiketal Equilibrium : In protic solvents like water or methanol, TFMKs readily and reversibly form stable hydrates or hemiketals. This equilibrium is often shifted significantly towards the hydrate, which can be the dominant species in solution. From a biological perspective, this hydrate is often the active form of the molecule, acting as a transition-state analogue inhibitor. From a synthetic standpoint, the formation of the hydrate deactivates the carbonyl towards many nucleophiles, a factor that must be considered in reaction design.

-

Metabolic Instability : A key liability of TFMKs in vivo is their susceptibility to rapid metabolic reduction by carbonyl reductases to form inactive trifluoromethyl alcohols. This has historically limited their therapeutic development. Recent strategies to overcome this involve the design of "hydratable" ketones where an additional adjacent electron-withdrawing group further stabilizes the hydrate form, rendering it resistant to enzymatic reduction.

The Bromopyridine Ring: A Modulated Electronic Landscape

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a bromine atom and a powerful electron-withdrawing TFMK group further depletes the ring of electron density, making it highly susceptible to certain reaction classes. The relative positioning of these three components—the ring nitrogen, the bromine, and the TFMK group—critically dictates the molecule's reactivity. For instance, a TFMK group positioned ortho or para to the bromine atom will strongly activate that position for nucleophilic aromatic substitution (SNAr) by stabilizing the key anionic intermediate.

Key Synthetic Routes to Bromopyridine Trifluoromethyl Ketones

Access to these valuable building blocks can be achieved through several strategic approaches. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Protocol 1: Nucleophilic Trifluoromethylation of a Bromopyridine Ester

This is one of the most common and direct methods, involving the conversion of a readily available bromopyridine carboxylic acid ester into the corresponding TFMK.

Workflow:

-

Ester Selection : Start with a methyl or ethyl ester of the desired bromopyridine carboxylic acid.

-

Trifluoromethylating Agent : Utilize a nucleophilic CF₃ source. The Ruppert-Prakash reagent (TMSCF₃) is the most common, typically activated by a substoichiometric amount of a fluoride source (e.g., TBAF, CsF) or a strong base.

-

Reaction Execution : The ester is dissolved in an anhydrous, aprotic solvent (e.g., THF, Et₂O) and cooled (typically to 0 °C or -78 °C). The TMSCF₃ and activator are added sequentially.

-

Quench and Hydrolysis : The reaction proceeds via a stable tetrahedral intermediate. An acidic aqueous workup (e.g., with 1M HCl) is required to hydrolyze this intermediate and reveal the final trifluoromethyl ketone.

Causality : This method is effective because the ester carbonyl is sufficiently electrophilic to be attacked by the "CF₃⁻" equivalent. The reaction is often high-yielding and tolerates a wide range of functional groups. The two-step nature (addition followed by hydrolysis) prevents the common side reaction of double addition that can plague reactions with more reactive carbonyls.

An In-depth Technical Guide to the Potential Biological Activity of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Introduction: Unveiling a Candidate Molecule at the Crossroads of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational design for novel therapeutic agents. The molecule 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone emerges as a compelling candidate for investigation, embodying a thoughtful amalgamation of a bromopyridine nucleus and a trifluoroethanone moiety. While direct biological data on this specific molecule is nascent, a deep dive into its constituent chemical functionalities provides a strong rationale for its potential as a bioactive compound.

The bromopyridine scaffold is a versatile building block in medicinal chemistry, integral to the structure of numerous pharmacologically active molecules.[1] The bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space.[2] The pyridine ring itself is a common feature in drugs, capable of forming hydrogen bonds and participating in pi-stacking interactions with biological targets.

The trifluoroethanone group is a powerful modulator of a molecule's physicochemical and biological properties. The incorporation of fluorine is known to enhance metabolic stability, increase binding affinity, and alter acidity, which can be pivotal for enzyme inhibition.[3][4] Specifically, the trifluoromethyl ketone moiety is a potent electrophile and can act as a transition-state analogue inhibitor for a variety of enzymes, particularly hydrolases like esterases and proteases, as well as dehydrogenases.[5]

This guide will provide a comprehensive overview of the theoretical framework supporting the potential biological activity of this compound, propose a strategic in vitro screening cascade to elucidate its activity, and outline in silico methods for predicting its drug-like properties.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic. While experimental data for this compound is not widely available, its properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₇H₃BrF₃NO | |

| Molecular Weight | 270.01 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar compounds[6] |

| Solubility | Expected to have good solubility in organic solvents like DMSO and ethanol. | Common for small organic molecules used in screening. |

| Storage | Store in a cool, dry place, protected from light. | Standard for halogenated organic compounds. |

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitable bromopyridine precursor with a trifluoroacetylating agent.[7]

Hypothesized Biological Targets and Mechanism of Action

The chemical architecture of this compound suggests several plausible biological targets, primarily within the enzyme families that are susceptible to inhibition by electrophilic ketone moieties.

Primary Hypothesis: Inhibition of Hydrolases and Dehydrogenases

The trifluoroethanone group is a key driver of the hypothesized biological activity. It is a strong electron-withdrawing group, rendering the carbonyl carbon highly electrophilic. This allows the molecule to act as a potent inhibitor of enzymes that utilize a nucleophilic residue (such as serine, cysteine, or lysine) in their catalytic mechanism.

-

Serine Hydrolases (e.g., Esterases, Proteases): The trifluoromethyl ketone can be attacked by the active site serine, forming a stable hemiacetal adduct. This mimics the tetrahedral transition state of substrate hydrolysis, effectively blocking the enzyme's activity.

-

Dehydrogenases: For NAD(P)+-dependent dehydrogenases, the trifluoroethanol form of the compound (which can be formed in situ or pre-synthesized) is hypothesized to act as an inhibitor.[5] The trifluoromethyl group can influence the acidity of the hydroxyl group, potentially mimicking a substrate's transition state.[5]

The bromopyridine moiety can contribute to binding affinity and selectivity through various non-covalent interactions within the enzyme's active site, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

Proposed In Vitro Screening Strategy: A Phased Approach to Target Identification and Validation

A systematic and tiered screening approach is essential to efficiently evaluate the biological activity of a novel compound.[8] The following workflow is proposed for this compound.

Experimental Protocols

Phase 1: Broad Spectrum Screening

-

High-Throughput Screening (HTS) against Diverse Enzyme Panels:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Utilize automated liquid handling systems to perform serial dilutions and dispense the compound into 384- or 1536-well microplates.[9]

-

Screen against a broad panel of purified enzymes, including various proteases, esterases, and dehydrogenases, using commercially available fluorescent or luminescent assay kits.

-

Include appropriate positive and negative controls for each enzyme assay.

-

Measure the enzymatic activity using a microplate reader.

-

Identify initial "hits" as compounds that exhibit significant inhibition of specific enzymes.

-

-

Phenotypic Screening in Relevant Cell Lines:

-

Select a panel of human cancer cell lines representing different tissue origins.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of the test compound for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[10]

-

Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

Phase 2: Target Deconvolution and Initial Validation

-

Biochemical Assays on "Hit" Enzyme Families:

-

For the enzyme families identified in the HTS, perform dose-response assays with a wider range of compound concentrations to confirm inhibitory activity.

-

Calculate the IC50 value (concentration causing 50% inhibition) for each confirmed enzyme target.

-

-

Reactive Compound Assessment using Peptide-Trapping and LC-HRMS:

-

To assess the electrophilic reactivity, incubate the compound with a cocktail of synthetic peptides containing various nucleophilic amino acid residues (cysteine, lysine, histidine, etc.) at physiological pH.[11]

-

Analyze the reaction mixture using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect the formation of covalent adducts between the compound and the peptides.[11]

-

This assay helps to distinguish targeted covalent inhibition from non-specific reactivity.

-

Phase 3: In-depth Mechanistic Studies

-

Enzyme Inhibition Kinetics:

-

For the most promising enzyme targets, perform detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[12][13]

-

Vary the concentrations of both the substrate and the inhibitor and measure the initial reaction velocities.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Ki).

-

-

Cell-based Target Engagement Assays:

-

Develop or utilize existing assays to confirm that the compound interacts with its intended target within a cellular context.

-

Examples include cellular thermal shift assays (CETSA), western blotting to assess downstream signaling pathways affected by the target enzyme, or reporter gene assays.

-

In Silico ADMET Prediction: Forecasting Drug-like Properties

Before committing to extensive and costly in vitro and in vivo studies, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides valuable insights into the potential drug-likeness of a compound.[14][15]

Numerous software platforms, such as ADMET Predictor™ or online servers like SwissADME and admetSAR, can be used to perform these predictions.[16][17][18] These tools use quantitative structure-activity relationship (QSAR) models based on large datasets of known drugs to predict the properties of novel compounds.

Key Predicted ADMET Properties to Evaluate:

| Parameter | Importance in Drug Development |

| Absorption | Predicts oral bioavailability. Key metrics include human intestinal absorption (HIA) and Caco-2 cell permeability. |

| Distribution | Indicates how the compound distributes throughout the body. Important factors are blood-brain barrier (BBB) penetration and plasma protein binding (PPB). |

| Metabolism | Predicts metabolic stability and potential for drug-drug interactions. Key is the interaction with Cytochrome P450 (CYP) enzymes. |

| Excretion | Foretells how the compound is eliminated from the body. |

| Toxicity | Early prediction of potential toxic liabilities, such as hERG inhibition (cardiotoxicity) and mutagenicity. |

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. Its structure, which marries the versatile bromopyridine core with the potent trifluoroethanone warhead, provides a strong theoretical basis for its potential as an enzyme inhibitor. The proposed multi-phased in vitro screening strategy, coupled with in silico ADMET profiling, offers a robust and efficient path to uncovering its biological activity and assessing its therapeutic potential.

Future research should focus on the synthesis of this compound and its analogues, followed by the systematic execution of the outlined screening cascade. Positive findings from these initial studies would warrant further investigation into its mechanism of action, selectivity, and ultimately, its efficacy in preclinical disease models. The journey from a promising chemical structure to a viable drug candidate is long and arduous, but for molecules like this compound, the scientific rationale for embarking on this journey is clear and compelling.

References

-

Wikipedia. 2-Bromopyridine. [Link]

-

The Crucial Role of Trifluoroethanone Intermediates in Modern Veterinary Medicine. [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]

-

Ghannay, S., et al. (2020). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. ResearchGate. [Link]

-

Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. BMC Pharmacology and Toxicology. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Molecules. [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future. ResearchGate. [Link]

-

PubChem. 3-Bromopyridine. [Link]

-

Multivalency-Enhanced Enzyme Inhibitors with Biomolecule-Responsive Activity. The Royal Society of Chemistry. [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. MDPI. [Link]

-

How to Develop a Successful in vitro Screening Strategy. [Link]

-

ADMET Predictor Tutorial 9: HTPK Simulation Part 1. YouTube. [Link]

-

In vitro Screening Systems. ResearchGate. [Link]

-

(CAS 109-04-6) 2-Bromopyridine | Manufacture. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. MDPI. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. [Link]

-

Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

-

Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. PMC. [Link]

-

Enzyme inhibition – Knowledge and References. Taylor & Francis. [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. [Link]

-

Chemists Unlock the Potential of Fluoroalkenes. Technology Networks. [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

-

Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

-

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone. Lead Sciences. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (CAS 109-04-6) 2-Bromopyridine | Manufacture [nsrlaboratories.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1160936-52-6 [sigmaaldrich.com]

- 7. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 8. international-biopharma.com [international-biopharma.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

The Trifluoromethylated Pyridine Motif: A Technical Guide to Synthesis and Application in Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has become a cornerstone of modern medicinal chemistry and agrochemical design. This powerful combination leverages the unique electronic properties of the CF₃ group to modulate the physicochemical and pharmacokinetic profiles of bioactive molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and application of trifluoromethylated pyridine building blocks. We will explore the causality behind various synthetic strategies, from classical ring formation to modern direct C-H functionalization, and delve into the profound impact of trifluoromethylation on a molecule's pKa, lipophilicity, metabolic stability, and target-binding interactions. Through detailed protocols, mechanistic diagrams, and case studies of marketed drugs, this guide serves as a comprehensive resource for harnessing the full potential of this privileged structural motif.

Introduction: A Synergistic Union in Molecular Design

The pyridine ring is a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and agrochemicals, prized for its ability to act as a hydrogen bond acceptor and its versatile reactivity. Separately, the introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, is a widely adopted strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[1][2][3][4][5]

When combined, the trifluoromethylated pyridine (TFMP) moiety offers a powerful toolkit for molecular optimization. The potent electron-withdrawing nature of the CF₃ group significantly alters the electronic landscape of the pyridine ring, influencing its basicity (pKa) and reactivity.[2] This modification has profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the CF₃ group can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6][7] Its lipophilic character can enhance membrane permeability and bioavailability.[1][4][6][7] The biological activities of TFMP derivatives are thought to arise from this unique combination of the physicochemical properties of fluorine and the structural characteristics of the pyridine moiety.[1][2][8] Consequently, numerous TFMP-containing compounds have been successfully commercialized as pharmaceuticals and agrochemicals, with many more in clinical development.[1][2][8]

This guide will systematically dissect the synthetic routes to these valuable building blocks, rationalize their property-modulating effects, and showcase their successful application.

Synthetic Methodologies: Accessing the TFMP Core

The synthesis of trifluoromethylated pyridines can be broadly categorized into three main approaches: (A) construction of the pyridine ring from trifluoromethyl-containing precursors, (B) direct trifluoromethylation of a pre-formed pyridine ring, and (C) traditional halogen-exchange fluorination of a trichloromethylpyridine. While historically significant, the latter often requires harsh conditions. Modern strategies focus on the first two categories for their versatility and functional group tolerance.[2]

Ring Construction from CF₃-Containing Building Blocks

This "bottom-up" approach involves assembling the pyridine ring using acyclic precursors that already contain the CF₃ group. This method offers excellent control over the position of the trifluoromethyl substituent.

Common strategies include condensation reactions of CF₃-ketones or related synthons to form pyridones, which can be further functionalized.[9] For example, α,β-unsaturated trifluoromethyl ketones can react with acetamide derivatives in a one-pot method to yield trifluoromethylated 2-pyridones under mild conditions.[9] This approach is particularly valuable for creating highly substituted pyridine derivatives that may be difficult to access through direct functionalization.[7][9]

Direct C-H Trifluoromethylation of Pyridines

Directly installing a CF₃ group onto an existing pyridine or its derivatives is an atom-economical and highly convergent strategy, particularly valuable for late-stage functionalization of complex molecules.[10][11] This transformation is challenging due to the electron-deficient nature of the pyridine ring but has been successfully achieved through several modern methodologies, primarily involving radical pathways.

Radical Trifluoromethylation: This is the most common approach for direct C-H trifluoromethylation. A trifluoromethyl radical (•CF₃) is generated from a suitable precursor and adds to the pyridine ring.

-

Reagents: Common sources for generating •CF₃ include:

-

Langlois' Reagent (NaSO₂CF₃): A bench-stable solid that generates •CF₃ upon oxidation, often with an oxidant like tert-butyl hydroperoxide (tBuOOH).[11][12]

-

Togni's Reagents: Hypervalent iodine compounds that serve as electrophilic sources of the CF₃ group but often react via single-electron transfer (SET) pathways to generate •CF₃, especially in the presence of a reductant like Cu(I).[13][14][15][16]

-

Trifluoroacetic Acid (TFA) or Triflyl Chloride (TfCl): Inexpensive and readily available sources that can generate •CF₃ under photoredox or electrochemical conditions.[10][12]

-

-

Mechanism (Photoredox Catalysis): Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating trifluoromethyl radicals.[10][17] A photocatalyst, such as Ru(bpy)₃²⁺ or an organic dye, is excited by light to a long-lived triplet state. This excited state can then engage in a single-electron transfer (SET) event with a CF₃ precursor. For example, the excited photocatalyst can reduce triflyl chloride (TfCl), which then fragments into a chloride anion, sulfur dioxide, and the desired •CF₃ radical.[10] This radical then adds to the heterocycle, and a subsequent oxidation and deprotonation step furnishes the final product.

Caption: Proposed mechanism for photoredox-catalyzed C-H trifluoromethylation.

Nucleophilic Trifluoromethylation: While direct C-H trifluoromethylation on neutral pyridines is typically radical-based, nucleophilic attack by a trifluoromethide anion (CF₃⁻) equivalent is possible on activated pyridines.

-

Reagents: The most common source for nucleophilic trifluoromethylation is the Ruppert-Prakash Reagent (TMSCF₃) .[18][19][20][21]

-

Activation Strategy: To render the pyridine ring susceptible to nucleophilic attack, it must first be activated. This can be achieved by forming an N-oxide or, more commonly, an N-alkylpyridinium salt.[12][22][23] This activation lowers the energy of the LUMO and creates a more electrophilic ring system. The CF₃⁻ anion, generated from TMSCF₃ with a fluoride initiator, can then add to the ring, typically at the C2 or C4 position. A subsequent oxidation/rearomatization step yields the trifluoromethylated pyridine.[12][22]

Transition-Metal-Catalyzed Trifluoromethylation

This approach involves the cross-coupling of a halogenated pyridine (e.g., bromo- or iodopyridine) with a trifluoromethyl source, most commonly mediated by copper.[2][24][25] These reactions often use a trifluoromethyl-copper complex ("CuCF₃"), which can be generated in situ from various CF₃ sources and a copper salt. The method is robust and provides a reliable way to install a CF₃ group at a specific, pre-functionalized position.[24][26][27]

Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Advantages | Disadvantages | Best Suited For |

| Ring Construction | Excellent regiocontrol; Access to highly substituted pyridines.[9] | Requires specific CF₃-containing starting materials; Less convergent. | Building complex or uniquely substituted TFMP scaffolds. |

| Direct C-H (Radical) | High atom economy; Ideal for late-stage functionalization.[10][11] | Regioselectivity can be an issue with multiple reactive sites; Potential for side reactions.[12][22] | Rapidly modifying existing complex molecules; Library synthesis. |

| Direct C-H (Nucleophilic) | Good regioselectivity on activated pyridines.[12][22][23] | Requires pre-activation of the pyridine ring (e.g., as a pyridinium salt). | Selective functionalization at the C2/C4 positions. |

| Metal-Catalyzed | Excellent regiocontrol; Generally high yields and good functional group tolerance.[24][26] | Requires a pre-functionalized (halogenated) pyridine. | Precise installation of a CF₃ group at a known position. |

Physicochemical Properties and their Strategic Implications

The introduction of a CF₃ group dramatically alters the properties of the parent pyridine molecule. Understanding these changes is critical for rational drug design.

-

Basicity (pKa): The CF₃ group is strongly electron-withdrawing (Hammett constant σₚ = 0.54), which significantly reduces the electron density on the pyridine nitrogen.[2] This decreases the basicity (lowers the pKa) of the pyridine. This is a crucial tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target interactions at ion channels.

-

Lipophilicity (LogP): The CF₃ group is highly lipophilic, and its addition almost always increases the molecule's LogP value. This can improve membrane permeability and oral absorption, but an excessive increase can also lead to poor solubility and higher plasma protein binding.[4][6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the CF₃ group is sterically bulky. This combination makes it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][6][7] Placing a CF₃ group at a known metabolic "soft spot" is a common and highly effective strategy to increase a drug's in vivo half-life.[10]

-

Dipole Moment and Binding Interactions: The CF₃ group possesses a strong local dipole moment. This can influence the molecule's overall conformation and its ability to engage in productive dipole-dipole or multipolar interactions within a protein's active site, potentially increasing binding affinity and selectivity.[5]

Case Studies in Drug Discovery and Agrochemicals

The success of the trifluoromethylated pyridine motif is evident in the number of approved products that incorporate it.[1][2][8]

-

Pifeltro (Doravirine): An FDA-approved non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1.[1][28] The synthesis of its trifluoromethylated pyridone core involves the pre-installation of the perfluoroalkyl group onto a halogenated pyridine, followed by an SₙAr reaction and oxidation.[1][28]

-

Leniolisib (CDZ173): A PI3Kδ inhibitor for treating activated PI3Kδ syndrome. During its development, the conversion of a methyl group on the pyridine ring to a trifluoromethyl group was found to increase the drug's potency by a factor of five, while also ensuring optimal solubility and metabolic stability.[2]

-

Fluazifop-butyl: One of the first TFMP derivatives introduced to the agrochemical market, it is a selective herbicide used to control grass weeds in broadleaf crops.[1][2][8] Its synthesis relies on intermediates derived from the chlorination and subsequent fluorination of 3-picoline.[2]

-